molecular formula C21H19N7O3S B11379740 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B11379740
M. Wt: 449.5 g/mol
InChI Key: XAPFUHIWNPDHDG-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an acetamido group, an oxadiazole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methylphenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
  • **2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
  • **2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H19N7O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H19N7O3S/c1-13-8-6-7-11-16(13)23-17(30)12-32-21-25-24-20(28(21)15-9-4-3-5-10-15)18-19(22-14(2)29)27-31-26-18/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29)

InChI Key

XAPFUHIWNPDHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C

Origin of Product

United States

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